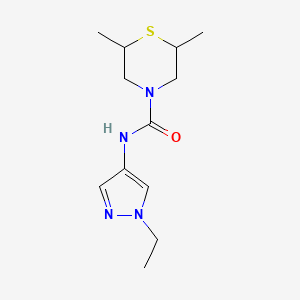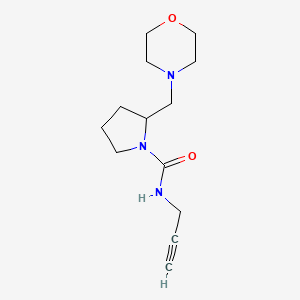
N-(1-ethylpyrazol-4-yl)-2,6-dimethylthiomorpholine-4-carboxamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(1-ethylpyrazol-4-yl)-2,6-dimethylthiomorpholine-4-carboxamide, commonly known as EPTC, is an herbicide that is widely used in agriculture to control weeds. It belongs to the class of thiocarbamate herbicides and is known for its selective action against grassy weeds. EPTC was first introduced in the 1950s and has since become a popular herbicide due to its effectiveness and low cost.
作用机制
EPTC works by inhibiting the growth of weeds through the inhibition of acetolactate synthase, an enzyme that is essential for the biosynthesis of branched-chain amino acids in plants. This leads to the accumulation of toxic levels of alpha-keto acids, which ultimately results in the death of the plant.
Biochemical and Physiological Effects:
EPTC has been found to have no significant effects on human health or the environment when used according to label instructions. However, it can cause skin and eye irritation and may be harmful if ingested. EPTC has been shown to have low toxicity to mammals and is rapidly metabolized and excreted from the body.
实验室实验的优点和局限性
EPTC is a widely used herbicide in agriculture and has been extensively studied for its effectiveness and safety. It is relatively inexpensive and easy to apply, making it a popular choice for farmers. However, its use in laboratory experiments is limited due to its potential to interfere with other biochemical pathways and its selectivity against grassy weeds.
未来方向
There is ongoing research into the development of new herbicides that are more effective and environmentally friendly than EPTC. This includes the investigation of novel herbicidal targets and the development of herbicides that are less prone to resistance. Additionally, there is interest in the use of biological control methods, such as the use of natural enemies of weeds, as an alternative to chemical herbicides.
In conclusion, EPTC is a widely used herbicide that has been extensively studied for its herbicidal properties. It works by inhibiting the growth of weeds through the inhibition of acetolactate synthase, an enzyme that is essential for the biosynthesis of branched-chain amino acids in plants. EPTC has been found to be safe for human health and the environment when used according to label instructions. However, its use in laboratory experiments is limited due to its potential to interfere with other biochemical pathways and its selectivity against grassy weeds. There is ongoing research into the development of new herbicides that are more effective and environmentally friendly than EPTC.
合成方法
EPTC can be synthesized through a variety of methods, including the reaction of 4-chloro-1-ethylpyrazole with 2,6-dimethylthiomorpholine-4-carbonyl chloride in the presence of a base. Other methods include the reaction of 1-ethylpyrazole with thioacetic acid followed by oxidation to form EPTC.
科学研究应用
EPTC has been extensively studied for its herbicidal properties and has been found to be effective against a wide range of grassy weeds. It is commonly used in the cultivation of crops such as corn, soybeans, and potatoes. EPTC has also been studied for its potential as a fungicide and insecticide.
属性
IUPAC Name |
N-(1-ethylpyrazol-4-yl)-2,6-dimethylthiomorpholine-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H20N4OS/c1-4-16-8-11(5-13-16)14-12(17)15-6-9(2)18-10(3)7-15/h5,8-10H,4,6-7H2,1-3H3,(H,14,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UGKADSVKNRMDFK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C=C(C=N1)NC(=O)N2CC(SC(C2)C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H20N4OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
268.38 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(1-ethylpyrazol-4-yl)-2,6-dimethylthiomorpholine-4-carboxamide | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![N-[4-(3-fluorophenyl)oxan-4-yl]-1-methylpyrrole-2-carboxamide](/img/structure/B7591285.png)

![N-[4-(cyanomethyl)phenyl]-3-(phenylmethoxymethyl)pyrrolidine-1-carboxamide](/img/structure/B7591296.png)
![(2-Methylfuran-3-yl)-[3-(5-methylfuran-2-yl)thiomorpholin-4-yl]methanone](/img/structure/B7591301.png)

![[3-(5-Methylfuran-2-yl)thiomorpholin-4-yl]-thiophen-2-ylmethanone](/img/structure/B7591310.png)






![2-[(3-methyl-1,2-oxazol-5-yl)methylsulfanyl]-N-[1-(2-methylphenyl)propan-2-yl]acetamide](/img/structure/B7591373.png)